N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is an organic compound characterized by the presence of an ethyl group, an iodo-substituted phenyl ring, and a diazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the successful formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with ethylamine under controlled conditions to yield the desired product. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group into an amine group.
Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the iodo-substituted phenyl ring can engage in halogen bonding interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-N-[(4-iodophenyl)diazenyl]ethanamine
- N-ethyl-N-[(2-iodophenyl)diazenyl]ethanamine
- N-ethyl-N-[(3-bromophenyl)diazenyl]ethanamine
Uniqueness
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is unique due to the specific position of the iodo group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
425436-17-5 |
---|---|
Molekularformel |
C10H14IN3 |
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C10H14IN3/c1-3-14(4-2)13-12-10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BJYXMLIHASYGKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.